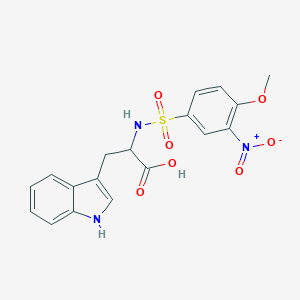

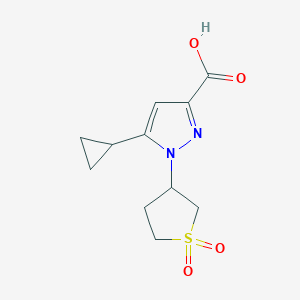

![molecular formula C6H6N4O2S B349574 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017393-74-6](/img/structure/B349574.png)

6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . In one study, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are typically characterized by the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can vary depending on the specific compound. For instance, the IR spectrum of one compound showed a band due to an amide carbonyl at 1654 cm-1 .

科学的研究の応用

Anti-HIV Activity

Triazolothiadiazine derivatives have been found to exhibit promising anti-HIV properties. This application is crucial in the ongoing research for effective HIV treatments .

CNS Stimulant

These compounds have shown potential as central nervous system (CNS) stimulants, which could be beneficial in treating disorders such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Antifungal and Anti-inflammatory

Studies suggest that triazolothiadiazine derivatives possess antifungal and anti-inflammatory activities, making them candidates for treating fungal infections and inflammatory conditions .

Anticancer Potential

Research has indicated that certain derivatives can act against human cancer cell lines, offering a pathway for developing new anticancer drugs .

Antimicrobial Activity

These compounds have been associated with antimicrobial properties, which could lead to new treatments for bacterial infections .

Antiepileptic Applications

Derivatives of triazolothiadiazine have been used in drugs like Lamotrigine, an antiepileptic medication, showcasing their importance in neurological therapies .

Energetic Materials Research

The structural properties of triazolothiadiazine derivatives are being explored for use in energetic materials, which have applications in various industries including defense .

Anxiolytic and Antidepressant Effects

There is potential for these compounds to be used in treating anxiety and depression due to their anxiolytic and antidepressant activities .

将来の方向性

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives could involve further exploration of their diverse pharmacological activities and potential therapeutic applications . Additionally, more studies are needed to fully understand their mechanism of action and to optimize their synthesis .

作用機序

Target of Action

The primary targets of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are enzymes such as urease , carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and disease pathogenesis .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it exhibits potent inhibitory activity against urease, a key enzyme in the metabolism of urea . The compound’s mode of action involves competitive inhibition, where it competes with the substrate for the active site of the enzyme .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of urease disrupts the hydrolysis of urea, leading to decreased production of ammonia and carbon dioxide . This can have significant effects on the physiology of urease-positive microorganisms .

Result of Action

The inhibition of target enzymes by 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can result in various molecular and cellular effects. For instance, the inhibition of urease can disrupt the metabolism of urease-positive microorganisms, potentially leading to their growth inhibition or death .

特性

IUPAC Name |

2-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c11-5(12)1-4-2-13-6-8-7-3-10(6)9-4/h3H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBZSRSNXLMOKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN2C=NN=C2S1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

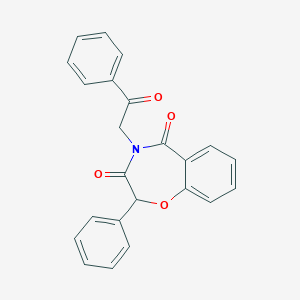

![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349505.png)

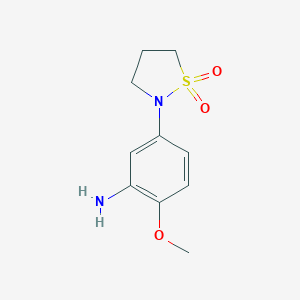

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B349506.png)

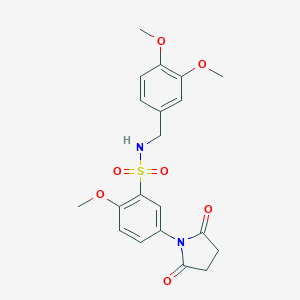

![2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349507.png)

![2-[2-(2-Furyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349510.png)

![N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B349512.png)

![1-[(4-Methoxyphenyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B349518.png)

![1-[2-(2-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B349525.png)

![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B349531.png)

![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)